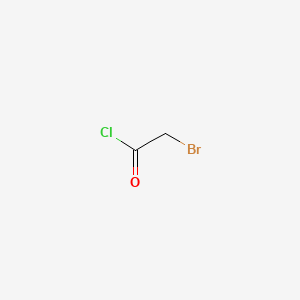

Bromoacetyl chloride

説明

Historical Context and Evolution of Bromoacetyl Chloride in Organic Chemistry

This compound has been a recognized reagent in organic synthesis for over a century. Its use was documented in the early 20th century, for instance, in a 1920 procedure for the synthesis of p-bromophenacyl bromide through a Friedel-Crafts acylation of bromobenzene. orgsyn.org Initially, its application was centered on its function as a simple but effective acylating agent, utilized for introducing the bromoacetyl group into various organic molecules. guidechem.com

The evolution of its use mirrors the increasing complexity of synthetic chemistry. From straightforward acylation reactions, the application of this compound has expanded significantly. libretexts.org It transitioned into a key reagent for constructing more elaborate molecular architectures, including the synthesis of complex heterocyclic compounds and the chemical modification of biomolecules like peptides. uobaghdad.edu.iqgoogle.com This progression from a basic acylating agent to a sophisticated building block highlights its enduring importance and adaptability in the field of organic chemistry.

Significance of this compound as a Reagent in Complex Synthetic Pathways

The significance of this compound lies in its bifunctional nature, which allows for sequential or tandem reactions to build complex molecular frameworks. The acyl chloride group is generally more reactive toward nucleophiles than the alkyl bromide moiety, enabling a degree of selectivity in its reactions. This reactivity has been harnessed in numerous advanced synthetic applications.

In medicinal chemistry, this compound is a crucial intermediate for producing a wide array of pharmaceutical compounds. guidechem.comchemicalbull.com Its utility has been demonstrated in the synthesis of pyrimidine-embedded medium-sized azacycles and spirocyclic oxindoles. rsc.orgrsc.org Furthermore, it has been employed in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives that act as HIV fusion inhibitors. nih.gov

A primary application of this compound is in the synthesis of heterocyclic compounds. It serves as a precursor for a variety of heterocyclic systems, which are core structures in many biologically active molecules. uobaghdad.edu.iq

Beyond heterocycles, this compound is used for the specific modification of peptides. It can be reacted with the N-terminus of a peptide to form an N-bromoacetyl-derivatized peptide. google.com These modified peptides are valuable precursors for creating peptide polymers, cyclized peptides, and peptide-protein conjugates for immunological studies. google.com Other notable applications include its use in the preparation of 1,3-dibromoacetone (B16897) and as a dienophile in Diels-Alder reactions to form six-membered rings. chemicalbull.com

Overview of Current Research Trends and Unexplored Avenues for this compound

Current research continues to explore and expand the synthetic utility of this compound. One area of fundamental research involves studying its photochemical properties. Detailed investigations into the photodissociation of this compound have revealed that under UV irradiation, the molecule undergoes competitive cleavage of the C-Br and C-Cl bonds. chemicalbook.com These studies suggest that nonadiabatic effects play a crucial role, with the C-Br bond fission being the dominant pathway. chemicalbook.com Understanding these pathways could offer new methods for controlling reaction outcomes.

Another trend is the development of new catalytic methods to enhance the efficiency and selectivity of reactions involving this compound. For example, zinc chloride has been used as a catalyst for the synthesis of N-acylated N-substituted sulfonamides from sulfonamides and bromoacetyl bromide or chloride. mdpi.com Research is also focused on its use in synthesizing advanced materials, such as its role in creating derivatives for functionalized magnetic nanoparticles intended for targeted drug delivery. sigmaaldrich.com

While this compound is a well-established reagent, several avenues remain underexplored. The intricate control of its dual reactivity in complex molecular settings, particularly in the context of diversity-oriented synthesis (DOS), presents a significant opportunity. Expanding its role in DOS could enable the rapid generation of diverse molecular libraries for biological screening. The development of novel organocatalytic or transition-metal-catalyzed transformations that selectively engage one of the electrophilic sites would further broaden its synthetic applications. Finally, a deeper exploration of its utility in polymer chemistry and materials science, for creating novel functional polymers or for surface modification, represents a promising frontier for future research.

Mentioned Compounds

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRZLUNWVNNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176636 | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22118-09-8 | |

| Record name | Bromoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Bromoacetyl Chloride

Established Synthetic Routes for Bromoacetyl Chloride Production

The synthesis of this compound is well-established, with several reliable methods employed for its production on both laboratory and industrial scales.

One of the most common methods involves the reaction of bromoacetic acid with a chlorinating agent. chemicalbook.com For instance, refluxing bromoacetic acid with thionyl chloride for a couple of hours can produce this compound with a high yield, often exceeding 95%. chemicalbook.comgoogle.com Following the reaction, excess thionyl chloride is removed by concentration in vacuo, and the final product is purified by distillation. chemicalbook.com

Another established route is the direct bromination of acetyl chloride. This reaction is typically carried out in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective formation of the desired product.

For syntheses where bromoacetyl bromide is used as a precursor, it can be prepared by reacting acetic acid with bromine in the presence of red phosphorus. orgsyn.org The resulting bromoacetyl bromide can then be used to generate other bromoacetyl compounds. orgsyn.orgsciencemadness.org

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The successful synthesis of this compound hinges on the careful control of reaction conditions to maximize yield and purity.

For laboratory-scale synthesis, the reaction of bromoacetic acid with thionyl chloride is often preferred due to its high efficiency. chemicalbook.com Key parameters include maintaining a reflux temperature for approximately two hours under an inert atmosphere. chemicalbook.com Purification is typically achieved through fractional distillation under reduced pressure. chemicalbook.com Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity of the synthesized this compound.

On an industrial scale, direct bromination of acetyl chloride is a common method. Optimization of this process focuses on achieving high yields and purity through precise control of reactant ratios, catalyst loading, and temperature. The reaction of salicylic (B10762653) amide with this compound, for example, has been shown to have low yields of around 42% due to the instability of this compound, leading to the exploration of alternative, higher-yielding technologies. google.com

The table below summarizes key parameters for different synthetic scales.

| Scale | Starting Materials | Reagents/Catalysts | Key Conditions | Purification Method |

| Laboratory | Bromoacetic acid | Thionyl chloride | Reflux for 2 hours, inert atmosphere chemicalbook.com | Fractional distillation under reduced pressure chemicalbook.com |

| Industrial | Acetyl chloride | Bromine, Iron/Aluminum bromide catalyst | Controlled temperature and reactant ratios | Optimized for high yield and purity |

Catalytic Approaches in this compound Synthesis

Catalysts play a crucial role in several synthetic routes involving this compound, enhancing reaction rates and selectivity.

In the synthesis of N-acylated N-substituted sulfonamides, anhydrous zinc chloride (ZnCl₂) has been effectively used as a catalyst for the reaction of N-substituted-N-(p-toluene) sulfonamides with bromoacetyl bromide or acetyl chloride. mdpi.com The activation of the anhydrous ZnCl₂ is critical for the successful completion of the reaction. mdpi.com

Lewis acids, such as aluminum chloride (AlCl₃), are employed in Friedel-Crafts acylation reactions where this compound is used to introduce a bromoacetyl group onto an aromatic ring. google.comgoogle.com The Lewis acid polarizes the carbonyl group of the acyl chloride, making it a more potent electrophile. doubtnut.com For example, in the preparation of 5-(bromoacetyl) salicylamide, aluminum chloride is used as a catalyst. google.com

Advanced Mechanistic Studies of Bromoacetylation Reactions

The reactivity of this compound is centered around its electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic Acylation Mechanisms with this compound

This compound readily participates in nucleophilic acyl substitution reactions. The general mechanism is a two-step process: nucleophilic addition followed by elimination. chemistrystudent.comsavemyexams.com

Nucleophilic Attack: A nucleophile, such as an alcohol, amine, or even water, attacks the electrophilic carbonyl carbon of this compound. chemistrystudent.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemistrystudent.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. chemistrystudent.com If the nucleophile was neutral (e.g., water or an alcohol), a proton is subsequently lost to yield the final acylated product and hydrochloric acid. chemistrystudent.comchemguide.co.uk

This mechanism is fundamental to the use of this compound in synthesizing esters, amides, and other acyl derivatives. chemistrystudent.comguidechem.com For instance, its reaction with alcohols produces esters, while its reaction with amines yields amides. chemistrystudent.comguidechem.com

Role of Lewis Acids and Other Catalysts in Reaction Kinetics and Selectivity

Lewis acids can significantly enhance the rate and influence the stereoselectivity of reactions involving this compound and its derivatives.

In free radical atom transfer reactions, Lewis acids like scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃) have been shown to promote the addition of N-α-bromoacetyl-oxazolidinone to alkenes. acs.orgnih.govacs.org The Lewis acid coordinates to the carbonyl oxygen of the substrate, which lowers the carbon-bromine bond dissociation energy, thereby accelerating the rate of bromine atom transfer. acs.orgnih.gov In the presence of ytterbium triflate, the reaction rate can be enhanced by up to 400-fold. acs.orgnih.gov

Magnesium bromide etherate (MgBr₂·OEt₂) has been used to improve diastereoselectivity in radical allylation reactions of α-bromo esters. researchgate.net The Lewis acid is believed to form a chelate with the substrate, leading to a more ordered transition state and favoring the formation of one diastereomer over the other. researchgate.net

The following table highlights the impact of Lewis acids on reaction outcomes.

| Reaction Type | Lewis Acid | Effect |

| Free Radical Atom Transfer Addition acs.orgnih.govacs.org | Ytterbium triflate (Yb(OTf)₃) | Up to 400-fold rate enhancement acs.orgnih.gov |

| Radical Allylation researchgate.net | Magnesium bromide etherate (MgBr₂·OEt₂) | Excellent anti-product selectivity researchgate.net |

| Friedel-Crafts Acylation google.com | Aluminum chloride (AlCl₃) | Catalyzes the acylation of aromatic compounds google.com |

Investigation of By-product Formation and Mitigation Strategies

The formation of by-products is a common challenge in organic synthesis, and reactions involving this compound are no exception. Understanding the sources of these by-products is key to developing effective mitigation strategies.

In the bromoacetylation of anilines, potential side products include dehalogenated compounds resulting from the cleavage of the C-Br bond under harsh conditions, and di-substituted amines from incomplete acetylation or competing amidation. The formation of hydrogen bromide (HBr) as a by-product can be neutralized by using a base, such as potassium carbonate (K₂CO₃), to drive the reaction to completion.

During the synthesis of tert-butyl bromoacetate (B1195939) from this compound and tert-butanol, by-products such as diisobutylene can form. google.com Careful control of reaction temperature and the use of an appropriate acid scavenger can help minimize these side reactions. google.com

In industrial processes, the generation of waste streams, such as those containing residual catalysts or acidic by-products, is a significant concern. google.com The development of greener synthetic routes with higher atom economy and less hazardous by-products is an ongoing area of research. google.com Strategies include the use of recyclable catalysts and solvent-free reaction conditions.

Comparative Analysis of Halogenated Acetyl Halides in Synthesis

This compound vs. Chloroacetyl Chloride Reactivity and Selectivity

This compound and chloroacetyl chloride are both bifunctional reagents, possessing two electrophilic centers: the carbonyl carbon and the α-carbon. However, the presence of bromine versus chlorine imparts significant differences in their chemical behavior.

The primary determinant of reactivity in nucleophilic acyl substitution is the leaving group ability of the halide. This compound is generally more reactive than chloroacetyl chloride. This enhanced reactivity stems from the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The lower bond energy of the C-Br bond facilitates its cleavage, making the bromide ion a better leaving group than the chloride ion. Consequently, this compound often exhibits faster reaction rates. Kinetic studies have shown that this compound can react two to three times faster than its chloroacetyl counterpart in reactions with nucleophiles like amines or alcohols.

This reactivity difference is a critical consideration in synthesis design. For reactions requiring rapid kinetics, this compound is often the preferred reagent. However, this high reactivity can sometimes be a drawback, as it may lead to a higher propensity for side reactions, such as hydrolysis, necessitating stringent anhydrous conditions. Chloroacetyl chloride, being more stable and less susceptible to rapid hydrolysis, may be favored in certain systems, such as aqueous biphasic reactions.

Selectivity, the preference for reaction at one functional group or position over another, is also influenced by the halogen. According to the reactivity-selectivity principle, a more reactive species tends to be less selective. wikipedia.org While this principle is not universally applicable, it provides a useful framework for comparing these two reagents. The higher reactivity of this compound can sometimes lead to lower selectivity. In contrast, the less reactive chloroacetyl chloride can offer greater control and higher selectivity in complex transformations where multiple reaction pathways are possible. masterorganicchemistry.com For instance, in free radical halogenations, the less reactive bromine atom is significantly more selective than chlorine. wikipedia.orgmasterorganicchemistry.com This principle can be extended to the selectivity between the two electrophilic sites within the haloacetyl chloride molecule, where the choice of halogen can influence whether a nucleophile attacks the carbonyl carbon or the α-carbon.

| Property | This compound | Chloroacetyl Chloride | Reference |

| C-Halogen Bond Energy | ~276 kJ/mol | ~339 kJ/mol | |

| Relative Reactivity | Higher | Lower | |

| Relative Reaction Rate | 2-3 times faster in nucleophilic acyl substitutions | Slower | |

| General Selectivity | Potentially lower due to higher reactivity | Potentially higher due to lower reactivity | wikipedia.orgmasterorganicchemistry.com |

Impact of Halogen Identity on Reaction Pathways and Product Yields

The identity of the halogen atom in α-haloacetyl halides has a profound impact on reaction outcomes, influencing not only the rate but also the mechanistic pathway and final product yields. The general reactivity hierarchy for haloacetyl compounds in alkylation reactions follows the order of leaving group ability: I > Br > Cl > F. nih.gov This trend is directly correlated with the strength of the carbon-halogen bond.

The choice of halogen can dictate the course of a reaction. A notable example is the potential for halogen exchange. In synthetic procedures involving this compound, the presence of chloride ions in the reaction system can lead to an exchange of the bromine atom for chlorine, inadvertently forming the chloroacetyl moiety. google.com This highlights how the reaction environment can alter the reagent itself, thereby affecting the subsequent reaction pathway.

Furthermore, the size and electronic properties of the halogen can influence the conformation of molecules, which in turn affects reaction pathways and yields. In the synthesis of complex cyclic molecules like halogenated pyrans, the size of the halogen atom at a particular position was found to induce distortions in the ring's conformation. nih.govbeilstein-journals.org Specifically, intra-annular torsion angles decrease as the size of the halogen increases from fluorine to iodine, indicating greater steric repulsion and conformational strain. nih.gov This strain can influence the accessibility of reaction sites and the stability of transition states, ultimately impacting product distribution and yields.

Product yields are often a direct consequence of the halogen's reactivity. In the synthesis of certain heterocyclic compounds, such as 1,2,4-oxadiazoles, reacting an amidoxime (B1450833) with bromoacetyl bromide versus chloroacetyl chloride leads to the formation of different intermediates (B₁ and B₂, respectively), which then require distinct subsequent steps to reach the final products. nih.gov While in some cyclization reactions bromoacetyl bromide and chloroacetyl chloride can achieve comparable yields of 70-80%, this often requires careful optimization of reaction conditions to manage their differing reactivities. In cases where the high reactivity of a bromoacetyl reagent leads to decomposition and low yields, substituting it with a less reactive halo-reagent or a different coupling strategy can significantly improve the outcome. For example, the use of bromoacetic acid with a coupling agent like DCC resulted in yields greater than 80% in a synthesis where bromoacetyl bromide gave only 49% yield due to decomposition.

| Halogenated Compound Type | General Reactivity Order | Reference |

| Haloacetyl Halides | Iodoacetyl > Bromoacetyl > Chloroacetyl |

| Halogen at C4 of Pyran Ring | C1–C2–C3–C4 Torsion Angle | Reference |

| Fluorine (F) | –49.4° | nih.gov |

| Chlorine (Cl) | –46.9° | nih.gov |

| Bromine (Br) | –46.5° | nih.gov |

| Iodine (I) | –46.0° | nih.gov |

Reactivity and Reaction Dynamics of Bromoacetyl Chloride

Photodissociation Dynamics of Bromoacetyl Chloride

The photodissociation of this compound, particularly upon excitation with 248 nm light, has been a subject of extensive experimental and theoretical investigation. nih.govaip.orgaip.org This process primarily involves the cleavage of the C-Cl and C-Br bonds, with a minor contribution from C-C bond fission. aip.orgresearchgate.net The dynamics of these bond fissions are complex, governed by the molecule's electronic structure and the nonadiabatic interactions between potential energy surfaces.

Nonadiabatic Effects in Photochemical Processes

Nonadiabatic effects play a crucial role in the photodissociation of this compound. aip.orgnih.gov These effects arise from the breakdown of the Born-Oppenheimer approximation, where the nuclear and electronic motions can no longer be considered independent. worktribe.com In this compound, excitation to the first excited singlet state (S₁) initiates the dissociation. nih.gov The subsequent bond cleavage pathways are influenced by avoided crossings and conical intersections between the S₁ and higher excited electronic states (like S₂). nih.gov

A key observation is the preferential cleavage of the stronger C-Cl bond over the weaker C-Br bond, a phenomenon attributed to nonadiabatic recrossing at the barrier for C-Br fission. nih.govaip.org This recrossing, where the molecule returns to the reactant side of the potential barrier despite having sufficient energy to overcome it, effectively suppresses the C-Br bond cleavage. nih.gov The probability of this nonadiabatic transition is a determining factor in the final product branching ratios. aip.org Theoretical models suggest that the C-Br scission is dominated by nonadiabatic effects, proceeding along a diabatic pathway to yield excited-state products. nih.gov

Computational Modeling of Photodissociation Pathways

Computational methods, including ab initio calculations and wave packet simulations, have been instrumental in elucidating the photodissociation pathways of this compound. nih.govaip.orgnih.gov Methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) have been employed to map the potential energy surfaces of the ground and excited states. aip.orgaip.org These calculations help in identifying stationary points such as minima and saddle points, providing insights into the reaction coordinates. nih.gov

Wave packet simulations have been used to model the time-dependent quantum dynamics of the dissociation process. aip.orgaip.org These simulations show that upon excitation, the wave packet evolves on the excited state potential energy surface, and its subsequent branching into different product channels is governed by nonadiabatic couplings. aip.orgaip.org Reduced dimensionality models, which freeze certain internal coordinates, have been successful in capturing the essential dynamics and reproducing experimental observations like the branching ratio. aip.orgaip.org Direct ab initio molecular dynamics calculations also predict that the C-Cl bond fission occurs on a picosecond timescale. aip.orgnih.gov

Branching Ratios of C-Cl and C-Br Bond Fission: Experimental vs. Computational Discrepancies

A notable aspect of this compound photodissociation is the discrepancy between experimentally observed and computationally predicted branching ratios for C-Cl and C-Br bond fission. Experimentally, upon 248 nm excitation, the branching ratio of C-Cl to C-Br bond fission is approximately 1.0:0.4. aip.orgbrynmawr.edu This indicates a preference for the cleavage of the C-Cl bond.

However, some computational studies have predicted different ratios. For instance, one study calculated a branching ratio of 1:1.6 for C-Cl to C-Br fission at an excitation energy of 115.4 kcal/mol (corresponding to 248 nm), which contradicts the experimental findings. aip.org This discrepancy highlights the challenges in accurately modeling the complex nonadiabatic dynamics. Factors such as the distance dependence of intramolecular energy transfer and the initial relaxation dynamics are thought to be important in determining the selectivity of bond fission and may not be fully captured by all theoretical models. aip.orgaip.org Other computational models, however, have been able to achieve fair agreement with the experimental branching ratio. aip.orgaip.org

| Method | Excitation Wavelength (nm) | C-Cl : C-Br Ratio | Reference |

|---|---|---|---|

| Experimental | 248 | 1.0 : 0.4 | aip.orgbrynmawr.edu |

| Computational (Ding et al., 2006) | 248 | 1 : 1.6 | aip.org |

| Computational (Person et al., 1992) | 248 | ~1.0 : 0.5 (from ¹nπ* transition) | researchgate.netdntb.gov.uaaip.org |

Influence of Excitation Energy on Dissociation Selectivity

The energy of the excitation photon can influence the selectivity of the bond dissociation process. osti.gov While most detailed studies on this compound have focused on 248 nm excitation, the general principle is that the initial excitation energy determines which electronic states are accessible and the amount of energy available to the molecule to overcome reaction barriers.

In this compound, the initial n → π* electronic transition localizes energy in the carbonyl group. brynmawr.edu The subsequent redistribution of this energy and the coupling to dissociative states dictates the bond fission pathway. Higher excitation energies could potentially open up additional dissociation channels or alter the branching ratios between existing ones by influencing the probability of nonadiabatic transitions. The selectivity is not merely a statistical outcome based on bond strengths but is intricately controlled by the dynamics on the coupled electronic potential energy surfaces. researchgate.netaip.org

Thermochemical and Kinetic Studies of this compound Reactions

While photodissociation dynamics have been a primary focus, thermochemical and kinetic data provide a more complete picture of this compound's reactivity.

Reaction Rate Constants and Activation Energies

Kinetic studies provide quantitative data on reaction rates. For the photodissociation of this compound at an excitation energy of 115.4 kcal/mol (248 nm), the calculated rate constants for C-Cl and C-Br bond cleavages are 3.54 × 10¹¹ s⁻¹ and 5.82 × 10¹¹ s⁻¹, respectively. aip.org These values are in reasonable agreement with the experimentally inferred value of approximately 10¹² s⁻¹. aip.org

The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), the temperature (T), and the pre-exponential factor (A), which accounts for collision frequency and orientation. opentextbc.ca Determining the activation energy, often done graphically by plotting ln(k) versus 1/T, is crucial for understanding the temperature dependence of a reaction. opentextbc.capearson.com For this compound, while specific activation energies for its various reactions are not extensively documented in the provided context, the principles of reaction kinetics govern its behavior in thermal reactions.

| Bond Fission | Calculated Rate Constant (s⁻¹) | Reference |

|---|---|---|

| C-Cl | 3.54 × 10¹¹ | aip.org |

| C-Br | 5.82 × 10¹¹ | aip.org |

Role of Intramolecular Energy Relaxation in Reaction Dynamics

The photodissociation dynamics of this compound (BrCH₂COCl) reveal the significant role of intramolecular energy relaxation in determining reaction pathways. When the molecule is excited, for instance at 248 nm, it enters an excited electronic state leading to the cleavage of either the Carbon-Chlorine (C-Cl) or the Carbon-Bromine (C-Br) bond. aip.org Theoretical studies, including ab initio molecular dynamics, have shown that the distance dependence of intramolecular energy relaxation is a key factor influencing the selective cleavage of these bonds. aip.orgaip.org

Upon photoexcitation, the molecule can access different potential energy surfaces. The fission of the C-Cl and C-Br bonds are competitive dissociation channels. aip.org While the relative strengths of the C-C and C-Cl bonds play a role, the selectivity is primarily governed by the dissociation mechanism upon n→π* excitation. aip.org Nonadiabatic transitions, which are transitions between different electronic states, are crucial in these dynamics. researchgate.net The preference for C-Cl bond fission over C-Br bond cleavage has been partly attributed to nonadiabatic recrossing. aip.org However, calculations also highlight that the way energy is redistributed within the molecule as the bonds stretch is another critical determinant of the final products. aip.org

Wave packet simulations on calculated potential energy surfaces have been employed to investigate these competitive processes. aip.org These simulations help in understanding how the energy flows within the molecule and ultimately leads to the breaking of a specific bond. The rate constants for the C-Cl and C-Br bond cleavages have been calculated to be 3.54 × 10¹¹ and 5.82 × 10¹¹ s⁻¹, respectively, at an excitation energy of 115.4 kcal/mol (248 nm). aip.org Interestingly, experimental findings show a branching ratio of 1:0.4 for the fission of C-Cl and C-Br bonds, while calculations predict a ratio of 1:1.6, indicating the complexity of accurately modeling these fast dynamical processes. aip.org

Interactions with Various Functional Groups

This compound is a highly reactive compound that readily participates in reactions with a variety of functional groups, making it a valuable reagent in organic synthesis, particularly for the construction of heterocyclic systems.

Reactions with Amines and Phenols in Heterocycle Synthesis

This compound is a key building block in the synthesis of various heterocyclic compounds through its reactions with amines and phenols. For instance, it is used in the acylation of amines to form bromoacetamide derivatives, which are versatile intermediates. nih.gov These intermediates can then undergo further reactions to form heterocycles. One notable example is the reaction of 2-amino-5-bromo-benzyl-2'-pyridyl ketone with bromoacetyl bromide (a related acyl halide) to form an intermediate that, upon treatment with ammonia, yields a 1,4-benzodiazepine (B1214927) derivative. nih.gov

The reaction of this compound with phenols or their derivatives leads to the formation of keto-ethers. researchgate.net For example, 4-bromoacetyl-1,2,3-triazoles react with phenol (B47542) or β-naphthol in a basic medium to produce the corresponding keto-ethers in excellent yields. researchgate.net These reactions demonstrate the utility of this compound in introducing a reactive acetyl group that can subsequently be used for cyclization or further functionalization to create complex heterocyclic structures.

Acylation of Amidoximes

This compound is effectively used in the acylation of amidoximes to synthesize 1,2,4-oxadiazoles, a class of heterocycles with significant biological activities. yok.gov.trrjptonline.orgnih.gov The general process involves the O-acylation of an amidoxime (B1450833) with this compound. rjptonline.orgresearchgate.net This acylation is often carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or THF. rjptonline.orgnih.gov

The resulting O-acylamidoxime intermediate can then be cyclized, typically by heating in a solvent like toluene (B28343), to form the 5-halomethyl-3-aryl-1,2,4-oxadiazole. rjptonline.org For example, benzamidoxime (B57231) reacts with this compound to form an O-acyl adduct, which upon refluxing in toluene, yields the corresponding halomethyl oxadiazole. rjptonline.org This method provides a straightforward route to 3,5-disubstituted 1,2,4-oxadiazoles, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Amidoxime | This compound | O-acylamidoxime | rjptonline.orgresearchgate.net |

| O-acylamidoxime | Heat | 1,2,4-Oxadiazole (B8745197) | rjptonline.org |

| Benzamidoxime | This compound | Halomethyl oxadiazole | rjptonline.org |

Reactivity with Sulfhydryl-containing Compounds

This compound and its derivatives exhibit high reactivity towards sulfhydryl (thiol) groups, forming stable thioether linkages. google.comgoogle.com This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and materials science. The bromoacetyl group is an excellent sulfhydryl-selective cross-linking function. google.com

Bromoacetyl-derivatized peptides, for example, react readily with sulfhydryl-containing proteins and peptides that have cysteine residues. google.com This reaction is typically performed in neutral to slightly alkaline pH buffers (pH 7-9) and results in the formation of S-carboxymethylcysteine upon hydrolysis. google.comgoogle.com The high reactivity of the bromoacetyl moiety allows for the controlled cyclization or polymerization of peptides containing both a bromoacetyl group and a cysteine residue. google.com This specific reactivity has been utilized to link peptides to various surfaces and to create peptide-protein conjugates for immunological studies. google.com The bromoacetyl group targets cysteine residues via thiol-specific alkylation, forming stable thioether bonds, typically at a pH range of 7.5–9.0.

| Reactant 1 | Reactant 2 | Product Linkage | pH | Reference |

| Bromoacetyl-derivatized peptide | Cysteine-containing peptide/protein | Thioether | 7-9 | google.comgoogle.com |

| Bromoacetyl group | Sulfhydryl group | Thioether | 7.5-9.0 |

Applications of Bromoacetyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The reactivity of bromoacetyl chloride makes it an important reagent for assembling complex organic structures, particularly in the synthesis of heterocyclic compounds and for the chemical modification of large biomolecules like peptides and proteins.

Heterocyclic Compound Synthesis

This compound is extensively used as a starting material or key intermediate in the synthesis of various heterocyclic systems, which are core structures in many pharmaceutical and materials science applications.

This compound is a key reagent in the synthesis of α,α-disubstituted thioisomünchnones. chemicalbook.comcenmed.comscientificlabs.co.uk These mesoionic compounds are valuable intermediates in organic chemistry. The synthesis is achieved by treating either acyclic or cyclic thioamides with this compound in the presence of a base, such as triethylamine (B128534). thieme-connect.com This reaction facilitates the formation of these sulfur-containing heterocycles, which have applications in the development of biologically active compounds.

This compound is utilized in the preparation of 1,3-dibromoacetone (B16897). chemicalbook.comcenmed.comscientificlabs.co.uk While detailed mechanisms from the provided sources are limited, this conversion highlights the role of this compound as a precursor to other synthetically useful reagents. 1,3-dibromoacetone is itself a valuable bifunctional compound, notably used as a cross-linking agent. For instance, it has been used to irreversibly inhibit the enzyme papain by reacting with an active-site cysteine residue and a second nucleophile.

The bromoacetyl group, often delivered via this compound or its derivatives, is instrumental in building molecules that incorporate triazole and pyrazole (B372694) rings. These heterocycles are significant due to their presence in a wide range of pharmacologically active compounds. mdpi.com

Research has shown that α-bromo-ketone reagents, including bromoacetyl derivatives, are used to synthesize pyridopyrazolo-triazole compounds. nih.gov In one method, a diazonium chloride solution is coupled with an α-bromo-ketone like a p-fluorophenacyl bromide in pyridine (B92270) to yield the corresponding pyridopyrazolo-triazole. nih.gov The triazole ring formation proceeds through nucleophilic substitution of the bromine by a nitrogen atom from the pyrazole ring. nih.gov

Furthermore, 4-bromoacetyl-1,2,3-triazoles can react with N-pyrazoline-thioamides to produce complex heterocycles containing both pyrazole and triazole moieties, such as 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. mdpi.com Derivatives of 3-(bromoacetyl)coumarin (B1271225) have also been used as building blocks to prepare pyrazole and triazole systems. rsc.org

Table 1: Synthesis of Triazole and Pyrazole Derivatives

| Starting Material Containing Bromoacetyl Moiety | Reactant | Product Type | Citation |

| p-Fluorophenacyl bromide | Diazonium chloride solution | Pyridopyrazolo-triazole | nih.gov |

| 4-Bromoacetyl-1,2,3-triazole | N-pyrazoline-thioamide | Pyrazolyl-triazolyl-thiazole | mdpi.com |

| 3-(Bromoacetyl)coumarin | Hydrazine (B178648) hydrate (B1144303), Acetylacetone | Coumarin-substituted pyrazole | rsc.org |

| 3-(Bromoacetyl)coumarin | 3-Amino-1,2,4-triazole derivatives | Coumarin-substituted imidazo-triazole | rsc.org |

This compound and its close analog, bromoacetyl bromide, are pivotal in the synthesis of various oxadiazole derivatives. These heterocycles are of significant interest in medicinal chemistry.

One synthetic route involves reacting this compound with hydrazine hydrate to form symmetrical N,N′-diacylhydrazine derivatives. mdpi.com These intermediates are then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted-1,3,4-oxadiazoles. mdpi.com

Another common strategy involves the acylation of amidoximes. Benzamidoxime (B57231) can be converted to its O-acyl adduct using this compound or bromide, which then undergoes cyclization upon refluxing in toluene (B28343) to form halomethyl oxadiazoles (B1248032). rjptonline.org Similarly, substituted 3-aryl-1,2,4-oxadiazoles can be produced by reacting a suitable amidoxime (B1450833) with bromoacetyl bromide at reflux temperature. nih.gov These bromo- or chloromethyl-substituted oxadiazoles can be further modified; for example, the halogen can be displaced by a thiocyanate (B1210189) group. rjptonline.orgnih.gov

Triazole and Pyrazole Moiety Integration

Peptide and Protein Modification

The bromoacetyl group is a powerful tool for the chemical modification of peptides and proteins due to its reactivity as an alkylating agent. nih.gov It is particularly effective for site-selective modifications, which is crucial for studying protein function, creating peptide-based therapeutics, and developing antibody-drug conjugates. nih.govnih.gov

This compound and related reagents are used to introduce the bromoacetyl moiety onto peptides, typically at the N-terminus or on the side chain of specific amino acids. google.comgoogle.com The bromoacetyl group readily reacts with nucleophilic residues, especially the sulfhydryl group of cysteine, to form a stable thioether linkage. nih.govnih.govgoogle.com This high selectivity for cysteine can be achieved under controlled pH conditions. nih.gov

A key application is the creation of cyclic peptides. A peptide containing both a bromoacetyl group and a cysteine residue can undergo intramolecular cyclization. nih.govgoogle.com This process can be controlled by adjusting the pH and peptide concentration. nih.govgoogle.com Similarly, bromoacetyl-derivatized peptides can be conjugated to proteins that have accessible sulfhydryl groups or can be polymerized. nih.govgoogle.com A specialized reagent, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), has been developed for use in solid-phase peptide synthesis to introduce a bromoacetyl group at any desired position within a peptide sequence. google.com

Table 2: Applications in Peptide and Protein Modification

| Modification Type | Reagent/Method | Target Residue/Site | Outcome | Citation |

| N-terminal Modification | Automated synthesis with bromoacetylating agent | N-terminal amine | Peptide-protein conjugates, peptide polymers | nih.gov |

| Cysteine Modification | Bromoacetyl electrophiles | Cysteine sulfhydryl group | Site-selective protein modification | nih.gov |

| Peptide Cyclization | Intramolecular reaction of a bromoacetylated peptide | Cysteine sulfhydryl group | Cyclic peptides | nih.govgoogle.comgoogle.com |

| Site-Specific Introduction | Nα-Boc-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) | Lysine side-chain modification | Bromoacetyl group at any desired position | google.com |

| Peptide Conjugation | Bromoacetyl-derivatized peptide | Sulfhydryl-containing proteins | Peptide-protein conjugates | google.com |

N-Bromoacetyl-Derivatized Peptides for Conjugation and Polymerization

Functionalization of Polymers (e.g., PEG)

This compound is utilized in the functionalization of polymers, such as polyethylene (B3416737) glycol (PEG), to introduce reactive sites for further modification. While direct references to PEG functionalization with this compound are not prevalent in the provided search results, the principles of polymer functionalization using similar reagents are well-established. For example, ω-bromoacyl chlorides can be reacted with polyglycerol in the presence of a base to functionalize the polymer scaffold. d-nb.info This process allows for the introduction of bromoacetyl groups onto the polymer backbone, which can then be used for subsequent reactions, such as quaternization to form polycations. d-nb.info

Role as a Chemical Intermediate in Specialized Syntheses

Beyond its applications in peptide and polymer chemistry, this compound is a crucial intermediate in the synthesis of a variety of specialized molecules, particularly in the pharmaceutical industry. ontosight.aichemicalbull.comguidechem.com

Pharmaceutical Intermediates

This compound's reactivity makes it an important building block in the synthesis of numerous pharmaceutical intermediates. ontosight.aiguidechem.comontosight.ai It is often used to introduce the bromoacetyl group into molecules, which can then be further elaborated to create complex drug structures. ontosight.aiontosight.ai

This compound is implicated in the synthesis of intermediates for certain antihistamines and anti-inflammatory agents. ontosight.ai For example, 2-(Bromoacetyl)-6-methoxynaphthalene, which is synthesized from 6-methoxynaphthalene and this compound, serves as a key intermediate in the production of some of these pharmaceuticals. ontosight.ai While specific examples of commercial drugs are not detailed, the literature points to the use of coumarin (B35378) derivatives, which can be synthesized using related bromoacetyl compounds, as having anti-inflammatory and analgesic properties. researchgate.netnih.govresearchgate.net For instance, cyclizine, a piperazine (B1678402) derivative with antihistamine and anti-inflammatory effects, and its derivatives can be synthesized through pathways that may involve bromoacetylation. brieflands.com

This compound and its related bromide counterpart are utilized in the synthesis of N-carboxyphenylpyrrole derivatives, which have shown potential as HIV fusion inhibitors that target the gp41 protein. nih.govnih.gov In the synthesis of some of these inhibitors, bromoacetyl bromide or chloroacetyl chloride is reacted with a benzamidoxime intermediate to form a 5-substituted 3-aryl-1,2,4-oxadiazole ring, a key structural motif in these compounds. nih.gov The development of these small-molecule inhibitors is a critical area of research in the fight against HIV, and this compound plays a role in enabling the synthesis of these complex and potentially life-saving molecules. nih.govnih.gov

Berberine (B55584) Derivatives in Hypoglycemic Research

Berberine is a natural isoquinoline (B145761) alkaloid recognized for various pharmacological effects, including hypoglycemic activity. mdpi.comresearchgate.net However, its clinical application is often limited by poor bioavailability. mdpi.comresearchgate.net To overcome this, researchers are actively synthesizing new berberine derivatives to enhance their therapeutic potential. mdpi.comresearchgate.net this compound and the related bromoacetyl bromide serve as key reagents in the chemical modification of berberine to create these novel derivatives. mdpi.comnih.gov

One synthetic approach involves creating 9-O-substituted berberine derivatives. mdpi.comresearchgate.net In a multi-step synthesis, berberine is first converted to berberrubine (B190655). nih.gov The berberrubine is then reacted with a bromoacetyl-containing compound to yield the final derivative. For example, a novel 9-O-derivative of berberine containing a tertiary aromatic acetic amide moiety was synthesized. mdpi.com The final step of this synthesis involved reacting berberrubine hydrobromide with a custom bromoacetic acid amide in acetonitrile, using triethylamine as a base, which resulted in a 75% yield of the target compound. researchgate.net

The resulting derivatives are then evaluated for their ability to lower blood glucose. In an oral glucose tolerance test (OGTT) using C57BL/6 mice, one such novel 9-O-derivative demonstrated a statistically significant reduction in blood glucose levels at an oral dose of 25 mg/kg. mdpi.comresearchgate.net This effect was notable 60, 90, and 120 minutes after glucose administration. mdpi.com While berberine itself showed no hypoglycemic effect at a similar dose (30 mg/kg), the synthesized derivative exhibited mild hypoglycemic activity. mdpi.com

Other research has focused on creating 9-N-n-alkyl derivatives of berberine. mdpi.comnih.gov Studies on these compounds have shown that derivatives with shorter alkyl chains (like C5) tend to stimulate glucose consumption in HepG2 cells more effectively than those with longer chains (C10, C12). mdpi.comnih.gov The in vivo oral glucose tolerance tests confirmed this structure-activity relationship, where the C5 derivative showed a pronounced hypoglycemic effect at a 15 mg/kg dose. mdpi.comnih.gov

The table below summarizes findings on synthesized berberine derivatives and their hypoglycemic effects.

| Derivative Type | Key Reagent in Synthesis | Test Model | Finding |

| 9-O-derivative with tertiary aromatic acetic amide | Bromoacetic acid amide | C57BL/6 mice (OGTT) | Mild hypoglycemic activity at 25 mg/kg. mdpi.comresearchgate.net |

| 9-N-n-alkyl derivatives (C5-C12) | Alkylamines | HepG2 cells, Mice (OGTT) | Shorter alkyl chains showed more prominent glucose consumption and hypoglycemic action. mdpi.comnih.gov |

| General 9-O-Substituted Derivatives | This compound / Bromoacetyl bromide | HL-60 and HeLa cell lines | Derivatives showed improved antiproliferative and apoptosis-inducing activities over berberine. nih.gov |

Agrochemical Intermediates

This compound is a versatile and highly reactive reagent widely used as an intermediate in the synthesis of agrochemicals, including pesticides, herbicides, and insecticides. guidechem.comnbinno.comnbinno.com Its utility stems from the bromoacetyl group, which can be readily introduced into other molecules to form a wide range of active compounds. guidechem.comontosight.ai The compound serves as a crucial building block for creating more complex molecules with desired biological activities for agricultural use. nbinno.comontosight.ai

The manufacturing process for many agrochemicals involves the reaction of this compound with nucleophiles like amines or alcohols to form acetyl derivatives. guidechem.com This incorporation of the bromoacetyl moiety is a key step that enhances the pesticidal or herbicidal activity of the final product. guidechem.com It is also used in the synthesis of isobornyl bromoacetate (B1195939), an intermediate whose derivatives may exhibit insecticidal or fungicidal properties. ontosight.ai

Insecticides and Herbicides

This compound is a key intermediate in the production of specific insecticides and herbicides. guidechem.comnbinno.com Its chemical structure is incorporated into the final pesticide molecule to enhance its efficacy. guidechem.com

In herbicide synthesis, for example, the related compound 5-(bromoacetyl)salicylamide (B144633) can be used as a key intermediate in the production of bromoxynil, a herbicide used to control broadleaf weeds in crops like corn and sorghum. nbinno.com While not a direct use of this compound, this illustrates the importance of the bromoacetyl functional group in herbicidal compounds. More directly, chloroacetyl chloride, a closely related compound, is a well-established bifunctional unit used in creating herbicides. tandfonline.com Research into novel herbicides has involved using this compound to synthesize inhibitor derivatives. For instance, in developing a new class of herbicides targeting the enzyme serine hydroxymethyltransferase 1 (SHMT1), researchers synthesized an intermediate by reacting a starting material with 2-bromoacetyl chloride via amidation in THF, achieving a high yield. nih.gov This intermediate was a step towards creating potent herbicidal compounds. nih.gov

This compound and its bromide analogue are also employed in the synthesis of other complex molecules with potential pesticidal applications. ontosight.ai For example, 5-(bromoacetyl)salicylamide can be an intermediate in the synthesis of the pesticide fenamiphos, which controls soil-borne pests. nbinno.com

Emerging Applications and Methodologies

Droplet Reactor and Microfluidics in this compound Reactions

The high reactivity of this compound makes it suitable for modern, intensified chemical synthesis processes like those using droplet reactors and microfluidics. nbinno.comresearchgate.net These technologies offer significant advantages over traditional batch reactions, including rapid reaction times, low reagent consumption, and enhanced control. caltech.edunih.gov

Research has demonstrated that chemical reactions performed in microdroplets can be significantly accelerated compared to the same reactions in bulk solution. researchgate.netresearchgate.net This acceleration is leveraged to predict the success of scaling up reactions in microfluidic flow systems. researchgate.net In one study, the reaction of this compound to form an amide was tested in both a droplet reactor and a microfluidics system. researchgate.net The droplet reactor successfully predicted the formation of the desired product, which was then observed in the continuous flow system. researchgate.net

Microfluidic systems allow for precise control over reaction parameters such as temperature and residence time. researchgate.netfrontiersin.org For example, in the development of a continuous flow synthesis of Diazepam, this compound was one of the key reagents pumped into a microfluidic reactor chip. frontiersin.org The system allowed for systematic screening of conditions, such as reagent equivalents and residence times (from 1 to 10 minutes), to optimize the N-acylation step. frontiersin.org The use of microfluidics compartmentalizes reactions within droplets or plugs, enabling accurate timing and control over multi-step syntheses. caltech.edu

The table below outlines the use of these advanced reactor technologies with this compound.

| Technology | Application | Key Advantage |

| Droplet Reactor | Amide synthesis using this compound | Reaction acceleration; predictive power for scale-up to microfluidics. researchgate.net |

| Microfluidics | N-acylation for Diazepam synthesis | Precise control of temperature and residence time; process optimization. frontiersin.org |

| Flow Chemistry | General synthesis | Increased productivity and cost savings due to high reactivity and efficiency. nbinno.com |

Use in Green Chemistry Approaches for Sustainable Synthesis

In recent years, there has been a significant push to develop more environmentally benign or "green" synthetic methods in chemistry. bepls.comresearchgate.net These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption. tandfonline.comjddhs.com Reactions involving this compound and related reagents are being adapted to these green principles.

One key area of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives, such as water. tandfonline.com Researchers have developed methods for N-chloroacetylation using chloroacetyl chloride, a related compound, in a simple phosphate (B84403) buffer, eliminating the need for volatile organic solvents. tandfonline.com This aqueous-based method is rapid, occurs under neutral conditions, and simplifies product isolation, often requiring just filtration. tandfonline.com

Microwave irradiation is another green technique applied to syntheses involving bromoacetyl-containing precursors. rsc.orgtandfonline.com Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times and energy use. jddhs.com For example, a green method for synthesizing coumarin-thiazole derivatives was developed using microwave irradiation to react 3-(bromoacetyl)coumarin derivatives without a catalyst. rsc.org Similarly, solvent-free grinding methods have been employed to react 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one, providing a clean, efficient, and environmentally friendly route to novel coumarin derivatives. tandfonline.com These methods align with the core principles of green chemistry by minimizing waste and avoiding hazardous substances. researchgate.net

Advanced Spectroscopic and Computational Characterization of Bromoacetyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Reaction Products

The structural analysis of reaction products derived from bromoacetyl chloride is heavily reliant on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which are crucial for confirming the formation of desired products and identifying any byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including the derivatives of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable data on the chemical environment of the nuclei within a molecule.

In the ¹H NMR spectrum of this compound itself, the methylene (B1212753) protons (CH₂) adjacent to the bromine atom typically appear as a singlet in the range of δ 3.8–4.2 ppm. For derivatives, the chemical shifts of protons are influenced by the newly introduced functional groups. For instance, in the synthesis of N-benzyl-N-(p-toluenesulfonyl) bromoacetamide, a derivative of this compound, the methylene protons of the bromoacetyl group appear as a singlet at 4.17 ppm. mdpi.com Similarly, in the formation of β-keto-ethers from the reaction of 4-bromoacetyl-1H-1,2,3-triazoles with phenols, the methylene protons show characteristic singlet signals between 5.56 and 5.70 ppm. clockss.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of this compound derivatives is typically observed in the range of 165–170 ppm. This distinct chemical shift is a key indicator of the acyl group's presence.

| Compound/Derivative Type | ¹H NMR Chemical Shift (ppm) for CH₂Br/CH₂-X | ¹³C NMR Chemical Shift (ppm) for C=O | Reference |

| This compound | 3.8–4.2 | 165–170 | |

| N-Benzyl-N-(p-toluenesulfonyl) bromoacetamide | 4.17 | Not specified | mdpi.com |

| β-Keto-ethers from 4-bromoacetyl-1,2,3-triazoles | 5.56-5.70 | Not specified | clockss.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound and its derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which typically appears around 1800 cm⁻¹. The C-Br stretching vibration is also observable, usually in the region of 650 cm⁻¹.

When this compound reacts to form new compounds, the IR spectrum reflects the changes in functional groups. For example, in the synthesis of Bis(2-Bromoacetyl)polyethylene glycol (BBrAC-PEG), a new peak at 1750 cm⁻¹ confirms the formation of the carboxylate group from the reaction of this compound with polyethylene (B3416737) glycol. researchgate.net In another example, the IR spectrum of N-benzyl-N-(p-toluenesulfonyl) bromoacetamide shows a characteristic C=O stretching band at 1718 cm⁻¹. mdpi.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) in acyl chlorides | ~1800 | |

| Carbon-Bromine (C-Br) | ~650 | |

| Carbonyl (C=O) in esters (e.g., BBrAC-PEG) | 1750 | researchgate.net |

| Carbonyl (C=O) in amides (e.g., N-benzyl-N-(p-toluenesulfonyl) bromoacetamide) | 1718 | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For molecules containing bromine and chlorine, the isotopic distribution is a key feature in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively), leading to a characteristic M and M+2 peak pattern of approximately 1:1 ratio for fragments containing a single bromine atom. utexas.edu Chlorine also has two isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), resulting in an M and M+2 pattern with a ratio of about 3:1 for fragments with one chlorine atom. utexas.edu

The mass spectrum of this compound itself shows a molecular ion peak corresponding to its molecular weight of approximately 157.39 g/mol . fishersci.senist.gov The fragmentation of this compound and its derivatives upon ionization can provide valuable structural information. For instance, in a study of N-benzyl-N-(p-toluenesulfonyl) bromoacetamide, the mass spectrum showed the molecular ion peaks at m/z 382.0 (M⁺) and 384.0 (M⁺+2), confirming the presence of bromine. mdpi.com Laser-based ionization mass spectrometry has been employed to investigate the competitive bond dissociation of this compound, providing insights into the C-Br versus C-Cl bond fission mechanisms. hilarispublisher.com

X-ray Crystallography for Novel Heterocycles

For complex molecules, particularly novel heterocyclic compounds synthesized using this compound as a starting material or reagent, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure. This technique is invaluable for confirming the connectivity of atoms, stereochemistry, and intermolecular interactions in the solid state.

Several studies have reported the use of X-ray crystallography to confirm the structures of new heterocycles synthesized from reactions involving this compound derivatives. For example, the structures of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, prepared using 4-bromoacetyl-1,2,3-triazoles, were confirmed by X-ray crystallography. researchgate.netnih.govcardiff.ac.uk In another study, the unexpected formation of 2,5-bis(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)pyrazine from the reaction of a 4-bromoacetyl-1H-1,2,3-triazole with benzylamine (B48309) was definitively established by single-crystal X-ray analysis. clockss.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the electronic structure, reactivity, and dynamics of molecules like this compound and its derivatives. These methods complement experimental studies by providing insights into phenomena that are difficult to observe directly.

Ab Initio Methods for Electronic Structure and Potential Energy Surfaces

Ab initio (from first principles) quantum mechanical calculations are used to study the electronic structure and potential energy surfaces (PES) of this compound. These calculations provide fundamental information about the molecule's geometry, energy levels, and reaction pathways.

The photodissociation of this compound has been a subject of significant theoretical interest. Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), have been used to investigate the potential energy surfaces for the dissociation of BrCH₂COCl into various fragments. aip.orgaip.org These studies have provided insights into the competitive C-Cl and C-Br bond fissions upon photoexcitation. aip.orgaip.org

Researchers have characterized stationary points (minima and saddle points) on the ground (S₀) and first excited singlet (S₁) potential energy surfaces to understand the reaction mechanisms. nih.govchemicalbook.com The calculations have shown that nonadiabatic effects, where the molecule transitions between different electronic states, play a crucial role in the photodissociation dynamics, particularly in the C-Br bond scission. nih.govchemicalbook.comaip.org The electronic structure calculations have been performed using various basis sets, such as STO-3G* and cc-pVDZ, to model the molecule's behavior. aip.org

| Computational Method | Focus of Study | Key Findings | Reference |

| CASSCF/MRCI | Photodissociation and bond fission | Investigated potential energy surfaces for C-Cl and C-Br bond cleavage. | aip.orgaip.org |

| Nonadiabatic transition-state theory | Selectivity of bond fission | Modeled the branching ratio between C-Cl and C-Br bond fissions. | aip.org |

| Ab initio multiconfigurational perturbative methods | Electronic states and nonadiabatic effects | Characterized stationary points on S₀ and S₁ potential energy surfaces and the role of nonadiabatic recrossing. | nih.gov |

| Density Functional Theory (DFT) | Electronic structure and NLO properties of derivatives | Calculated molecular geometry, dipole moment, and hyperpolarizability of derivatives like 3-(2-bromoacetyl)-2H-chromen-2-one. | jetir.org |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been employed to investigate the potential energy surfaces of this compound's dissociation pathways. aip.orgaip.org Specifically, DFT calculations have been used to study the dissociation into Br + CH2COCl, BrCH2CO + Cl, and BrCH2 + COCl in its ground (S0), first excited singlet (S1), and first triplet (T1) states. aip.org These studies have provided insights into the structures of the molecule in its ground and excited states. aip.org

DFT analyses, for instance using the B3LYP/6-31G* method, have been utilized to corroborate findings related to the activation barriers for the cleavage of the C-Br versus the C-Cl bond. Furthermore, DFT calculations have been instrumental in understanding the structural and vibrational properties of this compound derivatives. For example, in the study of 3-(bromoacetyl)coumarin (B1271225), DFT was used to determine the optimized structures and compute the vibrational wavenumbers of its conformers. nih.gov

Multireference Configuration Interaction (MRCI) Studies

Multireference configuration interaction (MRCI) is a high-level computational method used to obtain a more accurate description of the electronic states of molecules, especially in cases where electron correlation is significant, such as in excited states and during bond breaking. wikipedia.org For this compound, MRCI has been crucial in studying the selectivity of the α (C-Cl) and β (C-Br) bond fissions upon n→π* excitation. bnu.edu.cn

MRCI calculations, often combined with the complete active space self-consistent field (CASSCF) method, have been used to map the potential energy surfaces for the dissociation of this compound. aip.orgaip.org These studies have revealed that the S1 state is primarily of n1π*(C=O) character and plays a dominant role in the photodissociation process. aip.org The calculations have also been used to estimate the energy barriers for the C-Cl and C-Br bond fissions. aip.org For instance, the energy gap between the S1 and S2 states in the transition-state region of the C-Cl bond fission was calculated to be 7372 cm⁻¹. aip.org

The application of MRCI has provided a more balanced correlation of the ground and excited states, leading to a better understanding of the photodissociation dynamics. wikipedia.orgaip.org It has been shown that the preference for C-Cl bond fission over C-Br bond cleavage is influenced by factors beyond simple bond strength, including the distance dependence of intramolecular energy relaxation. aip.org

Nonadiabatic Transition-State Theory and Monte Carlo Simulations

The photodissociation of this compound is a prime example of a process where nonadiabatic effects, which involve transitions between different electronic states, are significant. nih.gov Nonadiabatic transition-state theory and Monte Carlo simulations have been instrumental in exploring the competing C-Cl and C-Br bond fission processes following photoexcitation. aip.org

These methods model the probability of nonadiabatic transitions in the region of the transition state, providing a more nuanced understanding of the reaction dynamics than what is offered by purely adiabatic models. aip.org For instance, a nonadiabatic Monte Carlo transition-state theory was used to investigate the competing bond fissions, revealing that the branching ratio between the channels is not solely controlled by the relative heights of the energy barriers. aip.orgaip.org The probability of nonadiabatic transitions also plays a crucial role. aip.org

Calculations based on these theories have been used to predict the rate constants for the C-Cl and C-Br bond cleavages. At an excitation energy of 115.4 kcal/mol, the calculated rate constants were 3.54 × 10¹¹ and 5.82 × 10¹¹ s⁻¹ for the C-Cl and C-Br bond cleavages, respectively. aip.org These values are in close agreement with experimentally inferred values. aip.org However, the calculated branching ratio of 1:1.6 for C-Cl to C-Br fission at the corresponding excitation energy differs from the experimental finding of 1:0.4. aip.org This discrepancy highlights the complexity of the dissociation process and suggests that other factors, such as initial relaxation dynamics, may also be influential. nih.gov

Molecular Dynamics Simulations to Predict Reaction Outcomes

Molecular dynamics (MD) simulations offer a powerful tool for predicting the time evolution of molecular systems and, consequently, the outcomes of chemical reactions. nih.gov In the context of this compound, ab initio molecular dynamics calculations have been used to investigate the selectivity of the C-Cl and C-Br bond fissions upon n→π* excitation. nih.gov

These simulations can track the movement of individual atoms over time, providing a detailed picture of the bond-breaking process. nih.gov For this compound, direct molecular dynamics calculations have shown that a significant amount of the initial excitation energy is transferred to the C-Cl stretching mode in a very short time frame. aip.org The trajectory starting from the Franck-Condon structure shows a rapid relaxation to a minimum, with the C-Cl bond length approaching the transition-state region for cleavage within a period of femtoseconds. aip.org In contrast, the transfer of initial excitation energy to the C-Br bond occurs through the C-C bond, leading to a lower probability of C-Br bond cleavage within the same timescale. aip.orgnih.gov

This finding from MD simulations suggests that the distance dependence of intramolecular energy transfer is another critical factor influencing the selectivity of bond cleavage in the photodissociation of this compound. aip.org The insights gained from these simulations are valuable for interpreting experimental results and for building more accurate models of photochemical reactions. rsc.org

Safety, Handling, and Environmental Considerations in Research

Best Practices for Safe Laboratory Handling of Bromoacetyl Chloride

Safe handling of this compound is paramount and begins with a thorough understanding of its properties. fishersci.com It is a corrosive material that reacts violently with water, is sensitive to moisture and light, and can release toxic gases upon decomposition. fishersci.comcanbipharm.com All work with this chemical must be conducted within a certified chemical fume hood to prevent inhalation of its vapors. fishersci.comcanbipharm.com Researchers should always handle this compound under an inert atmosphere and avoid contact with incompatible materials such as strong oxidizing agents, bases, alcohols, and metals. fishersci.comnih.gov

Personal Protective Equipment (PPE) Requirements

To prevent personal exposure, a comprehensive suite of personal protective equipment is mandatory when handling this compound. fishersci.comchemicalbook.com This includes protection for the eyes, face, skin, and respiratory system. fishersci.comtcichemicals.com The specific requirements are detailed in the table below.

Table 1: Personal Protective Equipment (PPE) for this compound

| Body Part | PPE Requirement | Standard/Specification |

| Eyes/Face | Chemical safety goggles or a face shield. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. fishersci.com |

| Skin/Body | Impervious clothing, such as a lab coat, and appropriate protective gloves (e.g., nitrile). chemicalbook.com | Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. chemicalbook.com |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation occurs. fishersci.com |

Ventilation and Fume Hood Protocols

Due to its volatility and toxicity, all manipulations of this compound must be performed within a properly functioning chemical fume hood. fishersci.comcanbipharm.com This engineering control is the primary barrier to prevent exposure to hazardous fumes. concordia.ca

Key fume hood protocols include:

Constant Exhaust: The exhaust fan of the fume hood should remain on at all times. concordia.ca

Sash Position: The sash should be kept as low as possible during experiments to provide a physical barrier and maintain optimal airflow. concordia.cabyu.edu

Placement of Materials: All chemicals and equipment should be placed at least 15 cm (6 inches) from the sash opening to ensure effective containment. concordia.caprinceton.edu Large equipment should be elevated to allow air to flow underneath. concordia.caprinceton.edu

Avoiding Obstructions: The baffle slots at the rear of the hood must not be blocked to ensure proper air exhaust. byu.eduprinceton.edu

Minimizing Traffic: Foot traffic and rapid movements in front of the hood should be minimized to prevent air turbulence that could compromise containment. concordia.caprinceton.edu

Emergency Response Procedures for Spills and Exposure

In the event of a spill or personal exposure to this compound, immediate and appropriate action is crucial to mitigate harm. canbipharm.com Eyewash stations and safety showers must be readily accessible in any area where this chemical is handled. fishersci.comnj.gov

Table 2: Emergency Response for this compound Incidents

| Incident | Action |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes. canbipharm.com Remove all contaminated clothing and seek immediate medical attention. canbipharm.com |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. fishersci.comcanbipharm.com Seek immediate medical attention. canbipharm.com |

| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position. canbipharm.comchemicalbook.com If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. chemicalbook.com |

| Ingestion | Rinse the mouth with water. chemicalbook.com Do NOT induce vomiting. canbipharm.comchemicalbook.com Seek immediate medical attention. chemicalbook.com |

| Small Spill | Evacuate the immediate area. nj.gov Wearing appropriate PPE, absorb the spill with an inert, dry material like sand or vermiculite. canbipharm.comnj.gov Collect the material into a suitable, closed container for disposal. canbipharm.com Do not use water on the spill. canbipharm.comnj.gov |

| Large Spill | Evacuate the area and alert emergency responders. nj.govscbt.com Prevent the spill from entering drains or waterways. chemicalbook.comscbt.com |

Waste Management and Disposal Protocols in Academic Settings

The management of hazardous waste in educational institutions is regulated by environmental agencies and requires a systematic approach. epa.govuab.edu All waste containing this compound must be treated as hazardous waste. fishersci.comnj.gov

Key disposal protocols include:

Segregation: Do not mix this compound waste with other waste streams, especially aqueous or incompatible wastes. nih.gov

Containment: Collect waste in designated, properly labeled, and sealed containers that are resistant to corrosion. canbipharm.comchemicalbook.com Do not use metal containers for halogenated waste solvents due to the risk of corrosion. nih.gov

Labeling: All waste containers must be clearly labeled with their contents to ensure proper handling and disposal. nih.gov

Disposal: Dispose of this compound waste through an approved hazardous waste disposal program. fishersci.comcanbipharm.com Academic institutions typically have a central waste management facility or use a commercial disposal firm. epa.govwisc.edu It is crucial to consult and follow the institution's specific chemical waste management plan. uab.eduwisc.edu

Environmental Impact Research and Responsible Discharge